molecular formula C20H16N2O3S B8533336 1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-phenyl-1-(phenylsulfonyl)-

1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-phenyl-1-(phenylsulfonyl)-

Cat. No.: B8533336
M. Wt: 364.4 g/mol
InChI Key: XKADTUMFWHFBJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-phenyl-1-(phenylsulfonyl)- is a useful research compound. Its molecular formula is C20H16N2O3S and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-phenyl-1-(phenylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-phenyl-1-(phenylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

[1-(benzenesulfonyl)pyrrolo[2,3-c]pyridin-2-yl]-phenylmethanol

InChI

InChI=1S/C20H16N2O3S/c23-20(15-7-3-1-4-8-15)18-13-16-11-12-21-14-19(16)22(18)26(24,25)17-9-5-2-6-10-17/h1-14,20,23H

InChI Key

XKADTUMFWHFBJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)C=NC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of lithium diisopropylamide (1.2 mL of a 2 M solution in THF/heptane, 2.3 mmol) in THF (3 mL) was added a solution of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (300 mg, 1.2 mmol) and N,N,N′,N′-tetramethylethylenediamine (0.18 mL, 1.2 mmol) in THF (5 mL), dropwise at −25° C. After 0.5 h, a solution of benzaldehyde (0.24 mL, 2.3 mmol) in THF (6 mL) was added dropwise. After 1 h, the reaction mixture was warmed to 10° C. and quenched by the addition of saturated NH4Cl (5 mL). The reaction mixture was diluted with H2O (20 mL) and extracted with EtOAc (2×40 mL). The combined extracts were dried (Na2SO4) and concentrated under reduced pressure. Purification by column chromatography (silica gel, 9:1 hexanes/EtOAc to EtOAc) gave phenyl[1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl]methanol (155 mg, 37%) as a mixture of enantiomers: 1H NMR (500 MHz, DMSO-d6) δ 6.36 (1H, d, J=5.5 Hz), 6.43 (1H, d, J=5.5 Hz), 6.75 (1H, s), 7.32-7.36 (5H, m), 7.53 (2H, dd, J=8.4, 7.6 Hz), 7.59 (1H, d, J=5.2 Hz), 7.66-7.70 (1H, m), 7.82-7.85 (2H, m), 8.35 (1H, d, J=5.2 Hz), 9.22 (1H, s); ESI MS m/z 365 [C20H16N2O3S+H]+; HPLC (Method A) 91.9% (AUC), tR=16.5 min.
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solution
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300 mg
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0.18 mL
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THF heptane
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3 mL
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5 mL
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0.24 mL
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6 mL
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